molecular formula C19H20N4O4S2 B2811853 Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1286700-22-8

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2811853
CAS No.: 1286700-22-8
M. Wt: 432.51
InChI Key: RNFNGOSLKMBVKH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a benzothiazole ring, an azetidine ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its inhibitory activity .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. By inhibiting COX enzymes, this compound prevents the formation of prostaglandins, reducing the inflammatory response .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and preventing the production of prostaglandins, the compound can reduce the symptoms of inflammation, such as pain and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of 6-methoxybenzothiazole, which is then reacted with azetidine-3-carboxylic acid. This intermediate is further coupled with thiazole-4-yl acetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent quality and reduce human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research into its anti-inflammatory, antimicrobial, and anticancer properties is ongoing, with the compound showing promise in preclinical studies.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is unique due to its combination of benzothiazole, azetidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-3-27-16(24)6-12-10-28-18(20-12)22-17(25)11-8-23(9-11)19-21-14-5-4-13(26-2)7-15(14)29-19/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFNGOSLKMBVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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